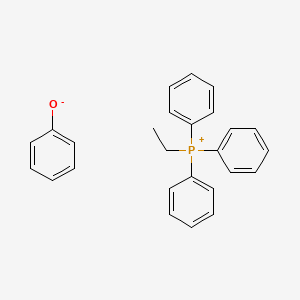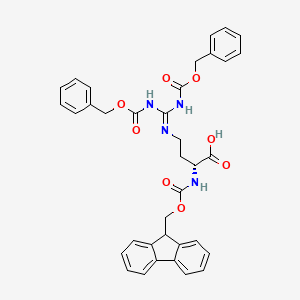
Fmoc-D-norArg(Z)2-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-D-norArg(Z)2-OH, also known as fluorenylmethyloxycarbonyl-D-norarginine(Z)2-OH, is a derivative of the amino acid arginine. It is commonly used in peptide synthesis as a protecting group for the amino group of arginine. The fluorenylmethyloxycarbonyl group is base-labile, making it a popular choice for solid-phase peptide synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-norArg(Z)2-OH typically involves the protection of the amino group of D-norarginine with the fluorenylmethyloxycarbonyl group. This can be achieved by reacting D-norarginine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate . The reaction is usually carried out in an organic solvent like dioxane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Fmoc-D-norArg(Z)2-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The fluorenylmethyloxycarbonyl group can be removed under basic conditions using reagents like piperidine.
Coupling Reactions: It can be coupled with other amino acids or peptides using carbodiimide chemistry.
Common Reagents and Conditions
Deprotection: Piperidine in N,N-dimethylformamide is commonly used for the removal of the fluorenylmethyloxycarbonyl group.
Coupling: Carbodiimides such as dicyclohexylcarbodiimide are used for coupling reactions.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid or peptide and the fluorenylmethyloxycarbonyl byproduct.
科学的研究の応用
Chemistry
Fmoc-D-norArg(Z)2-OH is widely used in the synthesis of peptides and proteins. It serves as a protecting group for the amino group of arginine, allowing for selective deprotection and coupling reactions .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the synthesis of peptide-based drugs and biomaterials .
Medicine
In medicine, this compound is used in the development of peptide-based therapeutics. It is also used in the synthesis of diagnostic peptides and imaging agents .
Industry
In the industrial sector, this compound is used in the large-scale production of peptides and proteins for various applications, including pharmaceuticals and biotechnology .
作用機序
The mechanism of action of Fmoc-D-norArg(Z)2-OH involves the protection of the amino group of arginine, preventing unwanted side reactions during peptide synthesis. The fluorenylmethyloxycarbonyl group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and coupling reactions .
類似化合物との比較
Similar Compounds
Fmoc-Arg(Boc)2-OH: Another derivative of arginine with a different protecting group.
Fmoc-norArg(pbf)-OH: A similar compound with a different protecting group.
Uniqueness
Fmoc-D-norArg(Z)2-OH is unique due to its specific protecting group, which offers stability under acidic conditions and can be selectively removed under basic conditions. This makes it particularly useful in solid-phase peptide synthesis, where selective deprotection is crucial .
特性
分子式 |
C36H34N4O8 |
|---|---|
分子量 |
650.7 g/mol |
IUPAC名 |
(2R)-4-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C36H34N4O8/c41-32(42)31(38-34(43)48-23-30-28-17-9-7-15-26(28)27-16-8-10-18-29(27)30)19-20-37-33(39-35(44)46-21-24-11-3-1-4-12-24)40-36(45)47-22-25-13-5-2-6-14-25/h1-18,30-31H,19-23H2,(H,38,43)(H,41,42)(H2,37,39,40,44,45)/t31-/m1/s1 |
InChIキー |
OJBZBKXVLYDJEI-WJOKGBTCSA-N |
異性体SMILES |
C1=CC=C(C=C1)COC(=O)NC(=NCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5 |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NC(=NCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


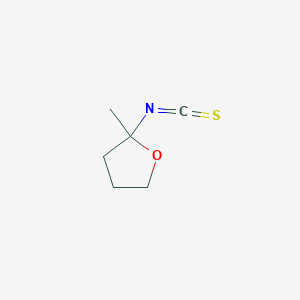

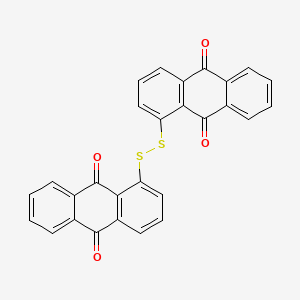
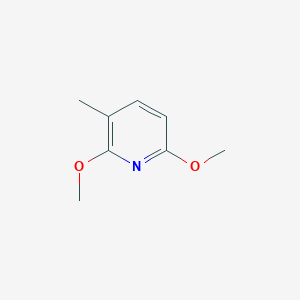
![4-Acetylbenzo[d]thiazol-2(3H)-one](/img/structure/B13138150.png)
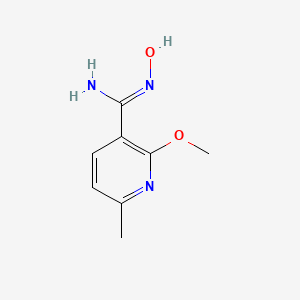
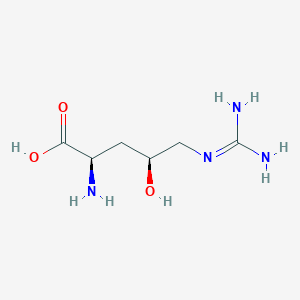
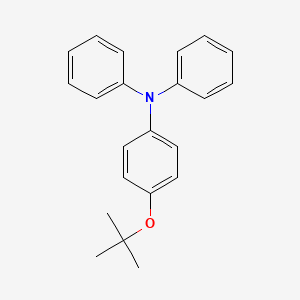
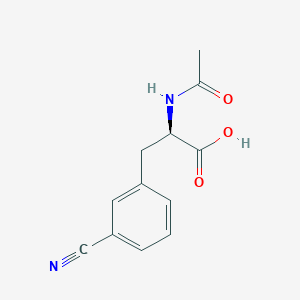
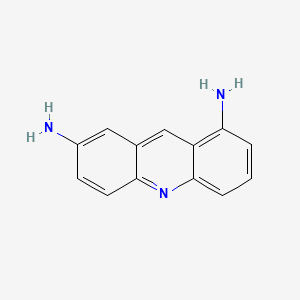
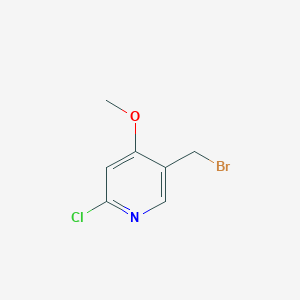
![6-Chloro-2,8-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13138199.png)
![(S)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine](/img/structure/B13138210.png)
